molecular formula C20H20N2O4 B4232455 4-{[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]amino}-4-oxobutanoic acid

4-{[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]amino}-4-oxobutanoic acid

Cat. No. B4232455
M. Wt: 352.4 g/mol
InChI Key: ABPYPSMBOBFRRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]amino}-4-oxobutanoic acid, also known as QNZ or EVP4593, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications in various diseases.

Mechanism of Action

4-{[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]amino}-4-oxobutanoic acid inhibits the activity of NF-κB by binding to the IKKβ kinase subunit, which is responsible for phosphorylating the IκBα inhibitor protein. This prevents the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus, where it regulates the expression of various genes involved in immune and inflammatory responses.
Biochemical and Physiological Effects:
4-{[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]amino}-4-oxobutanoic acid has been shown to have anti-inflammatory and anti-cancer effects in various in vitro and in vivo models. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and to inhibit the proliferation and survival of cancer cells. 4-{[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]amino}-4-oxobutanoic acid has also been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

4-{[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]amino}-4-oxobutanoic acid has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified to improve its potency and selectivity. It has also been shown to have low toxicity and good bioavailability in animal models. However, 4-{[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]amino}-4-oxobutanoic acid has some limitations for use in lab experiments. It has a short half-life and may require frequent dosing, and its effects may be influenced by the cellular context and the presence of other signaling pathways.

Future Directions

There are several future directions for the study of 4-{[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]amino}-4-oxobutanoic acid. One area of research is the development of more potent and selective inhibitors of NF-κB that can be used for therapeutic purposes. Another area of research is the identification of biomarkers that can predict the response to 4-{[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]amino}-4-oxobutanoic acid in different diseases. Furthermore, the combination of 4-{[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]amino}-4-oxobutanoic acid with other drugs or therapies may enhance its therapeutic efficacy and reduce its limitations. Finally, the use of 4-{[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]amino}-4-oxobutanoic acid in clinical trials for various diseases may provide valuable insights into its potential clinical applications.

Scientific Research Applications

4-{[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]amino}-4-oxobutanoic acid has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in regulating immune and inflammatory responses. Inhibition of NF-κB by 4-{[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]amino}-4-oxobutanoic acid has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and to induce apoptosis in cancer cells.

properties

IUPAC Name

4-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)anilino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c23-18(11-12-19(24)25)21-16-9-7-15(8-10-16)20(26)22-13-3-5-14-4-1-2-6-17(14)22/h1-2,4,6-10H,3,5,11-13H2,(H,21,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPYPSMBOBFRRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=C(C=C3)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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